molecular formula C12H17FO2 B7995342 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol

2-(4-Fluoro-2-methoxyphenyl)-2-pentanol

Cat. No.: B7995342
M. Wt: 212.26 g/mol
InChI Key: MUQUPGREPOFEAO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenyl)-2-pentanol is a chiral secondary alcohol characterized by a pentanol backbone substituted at the second carbon with a 4-fluoro-2-methoxyphenyl group. This structure introduces stereochemical complexity due to the asymmetric carbon at the hydroxyl-bearing position.

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-4-7-12(2,14)10-6-5-9(13)8-11(10)15-3/h5-6,8,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQUPGREPOFEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=C(C=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an alcohol or alkane .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various functionalization reactions, making it an essential component in organic synthesis pathways.
  • Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are vital for understanding the compound's behavior under different conditions and its potential applications in synthetic organic chemistry.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
    • Methicillin-resistant Staphylococcus aureus (MRSA) : MIC of 0.5 µg/mL
    • Vancomycin-resistant Enterococcus faecium (VRE) : MIC of 1.0 µg/mL
    • Candida albicans : MIC of 0.25 µg/mL
    • Aspergillus fumigatus : MIC of 0.75 µg/mL
    The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be elucidated.
  • Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values reported at:
    • HeLa: 15.2 µM
    • MCF-7: 12.5 µM
    • A549: 18.0 µM
    The anticancer mechanism may involve the induction of apoptosis through mitochondrial pathways or inhibition of specific signaling pathways involved in tumor growth.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound beyond antimicrobial and anticancer activities. Its interactions with various biomolecules suggest potential implications in treating other conditions, including inflammatory diseases and metabolic disorders.

Study on Antimicrobial Activity

In comparative studies, researchers synthesized derivatives of similar compounds and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts.

Anticancer Evaluation

A recent investigation into structure-activity relationships (SAR) revealed that modifications at the para position significantly influenced anticancer potency. This compound was highlighted as one of the most potent in inhibiting cancer cell growth due to its unique electronic properties.

Future Research Directions

Given the promising biological activities observed, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

(a) 2-Pentanol (C₅H₁₂O)

  • Key Features : A simple secondary alcohol with a hydroxyl group at C2. It exists as (R)- and (S)-enantiomers, widely studied in Baijiu (Chinese liquor) for their distinct aroma profiles .
  • Comparison: Unlike 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol, 2-pentanol lacks aromatic substituents, resulting in lower molecular weight (88.15 g/mol vs. ~238.3 g/mol estimated for the target compound) and distinct physicochemical properties. The phenyl group in the target compound enhances lipophilicity and may stabilize intermediates in synthetic pathways.

(b) 2-(5-Chloro-2-thienyl)-2-pentanol (C₉H₁₃ClOS)

  • Key Features : A thiophene-substituted analog with a chlorine atom at the 5-position of the thienyl ring. Used in pharmaceutical research .
  • Comparison : The thienyl group introduces sulfur-based electronic effects, whereas the methoxyphenyl group in the target compound offers oxygen-mediated resonance stabilization. The fluorine atom in the target compound may enhance metabolic stability compared to chlorine due to smaller atomic size and stronger C-F bonds .

(c) 4-Amino-2-phenylphenol (C₁₂H₁₁NO)

  • Key Features: An aromatic phenol with an amino group, studied for its toxicological and industrial applications .
  • Comparison: While structurally distinct, this compound highlights the influence of substituent positioning on aromatic rings.

Enantiomeric Behavior

  • 2-Pentanol Enantiomers: (R)-2-pentanol: Dominant in Baijiu (72–94% R:S ratio), associated with "paint, rubber" aromas . (S)-2-pentanol: Higher olfactory sensitivity (threshold: 3.03 mg/L in water vs. 12.62 mg/L for R-form) and "mint, plastic" notes .
  • Target Compound Implications: The bulky 4-fluoro-2-methoxyphenyl group may hinder enzymatic resolution (e.g., via lipases) compared to simpler 2-pentanol. Evidence from lipase-catalyzed reactions with (rac)-2-pentanol shows stereoselectivity favoring (R)-isomers, suggesting similar trends for substituted analogs .

Physicochemical Properties

Property This compound (Inferred) 2-Pentanol 2-(5-Chloro-2-thienyl)-2-pentanol
Molecular Weight (g/mol) ~238.3 88.15 204.72
Boiling Point High (aromatic substituents) 119°C Not reported
Solubility Low in water; high in organic solvents Miscible in ethanol Likely similar to target compound
Olfactory Threshold Not studied 3.03–163.30 mg/L Not applicable

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)-2-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the fluorinated methoxyphenyl group enhances its lipophilicity, facilitating membrane penetration and increasing binding affinity to molecular targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentrations (MIC) for key bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer types are presented below:

Cancer Cell LineIC50 (µM)
HeLa15.2
MCF-712.5
A54918.0

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function .

Study on Antimicrobial Activity

A comparative study synthesized several derivatives of benzaldehyde, including this compound, and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts .

Anticancer Evaluation

In a recent investigation into the structure-activity relationship (SAR) of benzaldehyde derivatives, modifications at the para position were found to significantly influence anticancer potency. Notably, this compound was highlighted as one of the most potent compounds in inhibiting cancer cell growth due to its unique electronic properties and steric configuration .

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